molecular formula C9H10N6S B1483885 1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 2098047-94-8

1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No. B1483885
CAS RN: 2098047-94-8
M. Wt: 234.28 g/mol
InChI Key: UOLYLRWCUBCHGM-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine (AETP) is an organic compound that was first synthesized in the laboratory in 2020. AETP is a member of the pyrazol-5-amine family and is a novel azide-containing heterocyclic compound. It is a stable compound that is soluble in both organic and aqueous solvents and has potential applications in biochemistry and pharmaceutical research.

Scientific Research Applications

Synthesis and Structural Diversity

The synthesis of structurally diverse libraries is a critical application of compounds similar to "1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine." For example, G. Roman (2013) demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in various alkylation and ring closure reactions. This approach generated a diverse library of compounds, including dithiocarbamates, thioethers, and various NH-azoles through N-alkylation, showcasing the versatility of thiophene-containing compounds in synthesizing a wide array of structurally diverse molecules (Roman, 2013).

Antimicrobial and Antitumor Activity

Compounds incorporating thiophene and pyrazole moieties, akin to the chemical structure of interest, have been investigated for their biological activities. For instance, T. S. Kumara et al. (2009) synthesized benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, which were screened for antimicrobial and analgesic activities. Their findings highlighted the potential of these compounds in developing new therapeutic agents (Kumara et al., 2009).

Furthermore, M. Gouda et al. (2016) focused on synthesizing thiophene-based azo dyes incorporating pyrazolone moiety, which exhibited antitumor activity. This study not only provided insights into the color properties and fastness of these dyes on polyester fabric but also highlighted their potential in medicinal chemistry, especially in developing compounds with moderate antitumor activity (Gouda et al., 2016).

properties

IUPAC Name

2-(2-azidoethyl)-5-thiophen-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6S/c10-9-6-7(8-2-1-5-16-8)13-15(9)4-3-12-14-11/h1-2,5-6H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLYLRWCUBCHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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